1-[3-(3,4-dimethoxyphenyl)-11-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
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Overview
Description
1-[3-(3,4-dimethoxyphenyl)-11-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core, a furan ring, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 1-[3-(3,4-dimethoxyphenyl)-11-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves a multistep processThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The furan and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
1-[3-(3,4-dimethoxyphenyl)-11-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and dimethoxyphenyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar compounds include those with a dibenzo[b,e][1,4]diazepine core but different substituents. For example:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound has a similar furan ring but a different core structure.
N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide: This compound shares the dimethoxyphenyl group but has a different overall structure. The uniqueness of 1-[3-(3,4-dimethoxyphenyl)-11-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone lies in its combination of these functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C27H26N2O5 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-acetyl-9-(3,4-dimethoxyphenyl)-6-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O5/c1-16(30)29-21-8-5-4-7-19(21)28-20-13-18(17-10-11-23(32-2)25(15-17)33-3)14-22(31)26(20)27(29)24-9-6-12-34-24/h4-12,15,18,27-28H,13-14H2,1-3H3 |
InChI Key |
XORHDAIAVIRLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=CO5 |
Origin of Product |
United States |
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